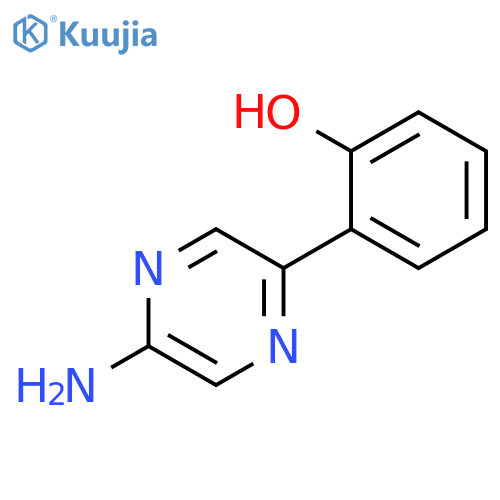Cas no 573988-47-3 (2-(5-aminopyrazin-2-yl)phenol)

2-(5-aminopyrazin-2-yl)phenol structure
商品名:2-(5-aminopyrazin-2-yl)phenol
CAS番号:573988-47-3
MF:C10H9N3O
メガワット:187.197961568832
MDL:MFCD20721182
CID:4044416
PubChem ID:135774058
2-(5-aminopyrazin-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 2-(5-aminopyrazinyl)-
- 2-(5-aminopyrazin-2-yl)phenol
- SCHEMBL2643887
- KHFOFBKHLJZUAN-UHFFFAOYSA-N
- Z1262680261
- EN300-2183070
- 5-(2-hydroxy-phenyl)-pyrazin-2-ylamine
- DB-103690
- 573988-47-3
-
- MDL: MFCD20721182
- インチ: InChI=1S/C10H9N3O/c11-10-6-12-8(5-13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,13)
- InChIKey: KHFOFBKHLJZUAN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 187.074561919Da
- どういたいしつりょう: 187.074561919Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 72Ų
2-(5-aminopyrazin-2-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2183070-2.5g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 2.5g |
$2660.0 | 2023-09-16 | |
| Enamine | EN300-2183070-1g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 1g |
$1357.0 | 2023-09-16 | |
| Enamine | EN300-2183070-1.0g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 1.0g |
$1357.0 | 2023-07-07 | |
| Enamine | EN300-2183070-10.0g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 10.0g |
$5837.0 | 2023-07-07 | |
| Aaron | AR028DSM-250mg |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 250mg |
$949.00 | 2025-02-16 | |
| Aaron | AR028DSM-2.5g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 2.5g |
$3683.00 | 2023-12-15 | |
| Aaron | AR028DSM-5g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 5g |
$5436.00 | 2023-12-15 | |
| Aaron | AR028DSM-1g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 1g |
$1891.00 | 2025-02-16 | |
| Aaron | AR028DSM-50mg |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 50mg |
$459.00 | 2025-02-16 | |
| Enamine | EN300-2183070-0.1g |
2-(5-aminopyrazin-2-yl)phenol |
573988-47-3 | 95% | 0.1g |
$470.0 | 2023-09-16 |
2-(5-aminopyrazin-2-yl)phenol 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
573988-47-3 (2-(5-aminopyrazin-2-yl)phenol) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 57707-64-9(2-azidoacetonitrile)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
